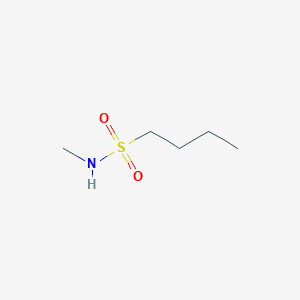

N-Methylbutane-1-sulfonamide

Description

Significance of the Sulfonamide Moiety in Modern Chemical Science

The sulfonamide functional group (-SO2NH-) is a cornerstone of modern medicinal and chemical science. benthamdirect.com Its importance stems from its versatile structural features, which allow for a wide range of chemical modifications that can significantly alter a molecule's biological activity. benthamdirect.comekb.eg This adaptability has made the sulfonamide moiety a crucial component in the development of numerous therapeutic agents. nih.gov Sulfonamides are integral to drugs with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. nih.govajchem-b.comresearchgate.net

The chemical properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and interact with biological targets, contribute to its widespread use. benthamdirect.com This functional group serves not only as an active pharmacological component but also as a versatile building block or "scaffold" in organic synthesis. ekb.egajchem-b.com Chemists utilize sulfonamides to construct complex molecules and as protecting groups for amines due to their stability and the relative ease with which they can be removed under mild conditions. ekb.eg The sulfur(VI) center is stable against hydrolysis and resistant to reduction, making it a reliable component in complex molecular architectures. nih.gov Consequently, the sulfonamide motif is found in over 150 FDA-approved drugs, highlighting its enduring relevance in drug discovery and development. nih.gov

Historical Context of Sulfonamide Research in Organic Synthesis

The history of sulfonamides is a landmark chapter in the story of medicine. Their journey began in the 1930s, a time when bacterial infections were a common cause of death. researchgate.net The breakthrough came in 1935 when the German chemist Gerhard Domagk discovered the antibacterial effects of a red azo dye named Prontosil. theseus.fislideshare.net Domagk found that Prontosil was effective against streptococcal infections in living organisms, a discovery that earned him the Nobel Prize in Medicine in 1939. theseus.fiebsco.com

Further research revealed that Prontosil itself was a prodrug. theseus.fi In the body, it is metabolized into a simpler, colorless compound called sulfanilamide (B372717), which was the true active agent responsible for the antibacterial effect. theseus.fiebsco.com This discovery catalyzed a wave of research in organic synthesis, as scientists began to create numerous derivatives of sulfanilamide to improve efficacy and broaden the spectrum of activity. theseus.fi These "sulfa drugs" became the first widely effective systemic antimicrobials, revolutionizing the treatment of bacterial diseases before the advent of penicillin. ajchem-b.comresearchgate.net They were used extensively to treat infections, including pneumonia and wounds sustained by soldiers during World War II. researchgate.net The earliest methods for synthesizing sulfonamides, which involve reacting sulfonyl chlorides with amines, were established in the early 1900s and remain a fundamental technique in organic chemistry today due to their high efficiency. theseus.fi

Academic and Research Landscape of N-Methylbutane-1-sulfonamide and its Functionalized Derivatives

While this compound itself is a relatively simple molecule, its functionalized derivatives are subjects of significant academic and industrial research. These derivatives, particularly those incorporating fluorine or other reactive groups, serve as valuable intermediates and building blocks in various fields.

Research often focuses on derivatives like 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide and its hydroxylated form, which are used in material science and organic synthesis. lookchem.comnih.gov The high chemical and thermal stability of these perfluorinated compounds makes them suitable for creating advanced materials for the aerospace and electronics industries. lookchem.com In organic synthesis, they are used as building blocks for creating more complex perfluorinated molecules. lookchem.comchemicalbook.com The presence of the sulfonamide moiety in these molecules allows for further chemical modification.

Another area of research involves derivatives such as 4-Cyano-N-methylbutane-1-sulfonamide. ontosight.ai The inclusion of a cyano group, a common functional group in pharmaceuticals, suggests potential biological activity, and this specific compound is noted in patent literature, indicating its relevance in therapeutic research. ontosight.ai Compounds with similar structures have been investigated for their potential as enzyme inhibitors. ontosight.ai

The table below summarizes the key physical and chemical properties of this compound and some of its notable derivatives, compiled from chemical databases.

| Property | This compound | 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide | 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide |

| CAS Number | 16867-25-7 bldpharm.com | 68298-12-4 nih.gov | 34454-97-2 nih.gov |

| Molecular Formula | C₅H₁₃NO₂S | C₅H₄F₉NO₂S nih.gov | C₇H₈F₉NO₃S nih.gov |

| Molecular Weight | 151.23 g/mol | 313.14 g/mol nih.gov | 357.19 g/mol lookchem.com |

| Boiling Point | Not available | Not available | 247.2°C at 760mmHg lookchem.com |

| Melting Point | Not available | Not available | 57°C lookchem.com |

| Density | Not available | Not available | 1.63 g/cm³ lookchem.com |

The following table outlines research findings and applications for functionalized derivatives of this compound.

| Derivative | Research Area | Findings and Applications |

| 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide | Material Science, Organic Synthesis | Used as an intermediate. nih.gov Employed in the manufacturing of surfactants for paints and inks. nih.gov |

| 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide | Organic Synthesis, Pharmaceutical Industry, Material Science | Used as a building block for creating various perfluorinated compounds. lookchem.com Serves as an intermediate in developing drugs with potentially improved properties. lookchem.com Utilized for developing advanced materials due to high chemical and thermal stability. lookchem.com |

| 4-Cyano-N-methylbutane-1-sulfonamide | Medicinal Chemistry | Mentioned in patent literature (US8497270), suggesting potential therapeutic applications. ontosight.ai Structural features suggest potential for enzyme inhibition. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N-methylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUPBDDCEQLSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16867-25-7 | |

| Record name | N-methylbutane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methylbutane 1 Sulfonamide and Analogs

Strategies for the Formation of the Sulfonamide N-S Bond in N-Methylbutane-1-sulfonamide Systems

The construction of the sulfonamide linkage is the cornerstone of synthesizing this compound. Various strategies have been developed, ranging from classical approaches to modern catalytic systems, to efficiently form this bond.

Amination of Butane-1-sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this involves the nucleophilic attack of methylamine on butane-1-sulfonyl chloride. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. alrasheedcol.edu.iq

This method is highly reliable for a wide range of substrates. The choice of base and solvent can be optimized to improve yields and facilitate product isolation. While simple amines like methylamine are highly reactive, less nucleophilic or sterically hindered amines may require more forcing conditions.

Table 1: Typical Reaction Conditions for Amination of Sulfonyl Chlorides

| Parameter | Common Examples | Purpose/Notes |

|---|---|---|

| Base | Pyridine, Triethylamine (Et3N), Aqueous NaOH | Acts as a scavenger for the HCl generated during the reaction. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water | Chosen based on the solubility of reactants and ease of workup. |

| Temperature | 0 °C to room temperature | The reaction is often exothermic and may require initial cooling. |

Direct Sulfonylation Reactions Utilizing Sulfur Dioxide Surrogates

Modern synthetic strategies increasingly focus on avoiding the pre-functionalization required to generate sulfonyl chlorides. Direct sulfonylation methods, which utilize stable and easy-to-handle surrogates for gaseous sulfur dioxide (SO₂), have emerged as powerful alternatives. nih.gov These reactions often involve multi-component couplings of an alkyl source, an amine, and an SO₂ surrogate. bohrium.com

Common SO₂ surrogates include 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and inorganic sulfites like sodium metabisulfite (Na₂S₂O₅). rsc.orgresearchgate.net These reagents can be employed in transition-metal-catalyzed processes where an alkyl halide or other precursor, methylamine, and the SO₂ source are combined in a single pot to construct the this compound. dtu.dk This approach offers higher atom economy and allows for the convergent synthesis of diverse sulfonamides from readily available starting materials. nih.govbohrium.com

Table 2: Common Sulfur Dioxide Surrogates in Sulfonylation Reactions

| SO₂ Surrogate | Chemical Formula | Key Features |

|---|---|---|

| DABSO | C₆H₁₂N₂(SO₂)₂ | Solid, stable, releases SO₂ upon heating; generates a basic byproduct (DABCO). dtu.dk |

| Sodium Metabisulfite | Na₂S₂O₅ | Inexpensive, abundant inorganic salt; often used in radical or metal-catalyzed processes. rsc.orgresearchgate.net |

| Rongalite | HOCH₂SO₂Na | Can serve as an SO₂ surrogate in radical-triggered reactions. bohrium.com |

Metal-Catalyzed Sulfonamidation Approaches

Transition-metal catalysis has provided innovative pathways for forming N-S bonds under mild conditions. dtu.dk Palladium- and copper-catalyzed reactions are prominent in this area. mit.edu For instance, a palladium-catalyzed three-component reaction of an aryl halide, an SO₂ surrogate, and an amine can generate aryl sulfonamides. dtu.dk While many established protocols focus on aryl precursors, the development of analogous reactions for alkyl sulfonamides is an active area of research.

Indium metal has also been reported as an effective catalyst for the synthesis of sulfonamides from sulfonyl chlorides and amines, offering a facile and efficient method that is applicable to a wide range of substrates, including less nucleophilic anilines. researchgate.net Copper-catalyzed multi-component reactions involving terminal alkynes, sulfonyl azides, and amines have also proven to be an efficient method for generating N-sulfonyl amidines, which are structurally related to sulfonamides. nih.gov These catalytic systems often exhibit high functional group tolerance and provide access to complex molecules.

Oxidative Coupling Methodologies for this compound Synthesis

Oxidative coupling represents a direct and atom-economical approach to sulfonamide synthesis, forming the N-S bond and setting the correct oxidation state of sulfur simultaneously. A notable example is the electrochemical oxidative coupling of thiols and amines. nih.govnih.gov In this method, butane-1-thiol and methylamine could be directly converted into this compound.

The transformation is driven by electricity, requires no sacrificial chemical oxidants or catalysts, and can be performed under very mild conditions at room temperature. nih.govnih.gov The process is believed to involve the initial oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The subsequent reaction between these intermediates leads to the formation of the sulfonamide, with hydrogen gas as the only byproduct. nih.gov This environmentally benign strategy is highly attractive for its efficiency and broad substrate scope. nih.gov

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, the sulfonamide nitrogen atom provides a handle for further functionalization, allowing for the generation of a diverse library of related compounds.

N-Alkylation and N-Acylation Reactions on the Sulfonamide Nitrogen

The hydrogen atom on the nitrogen of a secondary sulfonamide like this compound is acidic and can be removed by a base, allowing the resulting anion to react with various electrophiles.

N-Alkylation: This reaction involves the introduction of an additional alkyl group onto the sulfonamide nitrogen, yielding a tertiary sulfonamide. This can be achieved by treating this compound with a base (e.g., potassium hydroxide) followed by an alkylating agent such as an alkyl halide. researchgate.net The use of ionic liquids as solvents can significantly accelerate this reaction. researchgate.net Alternative, more sustainable methods include manganese-catalyzed "borrowing hydrogen" approaches, where alcohols serve as the alkylating agents. organic-chemistry.org N-alkylation of the sulfonamide moiety is a strategy that has been used in drug design to modulate the pharmacological properties of molecules. nih.gov

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide. This functional group is found in numerous biologically active compounds and can act as a bioisostere for carboxylic acids. nih.gov The N-acylation of this compound is typically accomplished by reaction with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. orientjchem.org More advanced methods utilize N-acylbenzotriazoles as efficient, neutral acylating reagents in the presence of a base like sodium hydride. semanticscholar.org Both acidic (e.g., catalytic H₂SO₄) and heterogeneous catalysts have also been developed to promote this transformation efficiently. nih.govresearchgate.net

Table 3: Reagents for Functionalization of the Sulfonamide Nitrogen

| Transformation | Reagent Class | Specific Examples | Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., KOH, NaH) in solvent (e.g., DMF, Ionic Liquid). researchgate.net |

| Alcohols | Methanol, Ethanol | Transition-metal catalyst (e.g., Mn, Ru). organic-chemistry.org | |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Propionic anhydride | Catalytic acid (H₂SO₄) or base (pyridine). nih.gov |

| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Base (e.g., Et₃N) or heterogeneous catalyst. researchgate.net | |

| N-Acylbenzotriazoles | 1-(Benzoyl)benzotriazole | Base (NaH) in THF. semanticscholar.org |

Selective Functionalization of the Butane Chain

The butane chain of this compound serves as a versatile scaffold for introducing a variety of functional groups. The ability to selectively modify this chain is crucial for developing analogs with tailored properties.

Perfluorination of the butane chain in this compound can dramatically alter its properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of such derivatives typically starts from a perfluorinated building block. A common strategy involves the reaction of a perfluoroalkanesulfonyl fluoride with a primary or secondary amine. For instance, the synthesis of N-methyl-n-perfluorobutanesulfonamide (MeFBSA) can be achieved by reacting 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride with methylamine. This approach ensures that the entire butane chain is perfluorinated nih.govacs.org.

Direct fluorination of a pre-existing this compound is challenging due to the high reactivity of fluorinating agents and the difficulty in controlling selectivity. However, methods for the selective fluorination of organic compounds are continually being developed and could potentially be adapted for this purpose.

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| Nonafluorobutane-1-sulfonyl fluoride | Methylamine | N-Methyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | Direct synthesis from a perfluorinated precursor. |

| Butanesulfonyl fluoride | Electrochemical Fluorination (Simons Process) | Nonafluorobutane-1-sulfonyl fluoride | A method to produce the perfluorinated starting material. |

The introduction of hydroxyl groups and other heteroatoms onto the butane chain can increase polarity and provide handles for further functionalization. The regioselective hydroxylation of alkanes is a challenging transformation, but several catalytic systems have been developed that can achieve this with some degree of control.

For the butane chain of this compound, transition-metal-catalyzed C-H oxidation offers a promising approach. Catalysts based on iron, manganese, or copper can activate C-H bonds and introduce hydroxyl groups. The regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing nature of the sulfonamide group can direct oxidation to the C-H bonds further away from the sulfur atom (β, γ, and δ positions). For example, enzymatic hydroxylation using P450 monooxygenases can provide high regioselectivity, often favoring the terminal methyl group or the adjacent methylene (B1212753) group researchgate.net.

| Catalyst System | Oxidant | Major Products from Butane | Potential for this compound |

|---|---|---|---|

| Fluorocarbon-soluble transition-metal catalyst | m-CPBA | 2-Butanol and 1-Butanol | May offer selectivity for the terminal and sub-terminal positions of the butane chain acs.orgnih.gov. |

| P450 Monooxygenase (recombinant whole-cell catalyst) | O₂ | 2-Butanol | High potential for regioselective hydroxylation at specific positions researchgate.net. |

The introduction of other heteroatoms, such as halogens, can be achieved through radical halogenation, although controlling regioselectivity can be difficult. More modern approaches, such as photocatalytic methods, can offer improved control over the position of functionalization nih.gov.

The introduction of an azido group onto the butane chain of this compound opens up the possibility of using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for further derivatization. This allows for the efficient and modular assembly of more complex molecules nih.govorganic-chemistry.orgnih.govbroadpharm.comresearchgate.net.

An azido group can be introduced through nucleophilic substitution of a suitable leaving group, such as a tosylate or a halide, on the butane chain. For example, a hydroxylated derivative of this compound can be converted to a tosylate, which is then displaced by an azide anion (from sodium azide).

Alternatively, radical azidation methods can be employed for the direct conversion of C-H bonds to C-N₃ bonds. The use of sulfonyl azides as azide sources in the presence of a radical initiator can lead to the formation of alkyl azides researchgate.netnih.gov. The regioselectivity of such reactions would need to be carefully controlled.

| Method | Starting Material on Butane Chain | Reagents | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | -OH, -OTs, -Br, -I | 1. TsCl, pyridine; 2. NaN₃ | Reliable two-step process from a hydroxylated precursor. |

| Radical Azidation | -H | Tosyl azide, radical initiator (e.g., AIBN) | Direct C-H functionalization, regioselectivity can be a challenge organic-chemistry.org. |

Sustainable and Green Chemical Approaches in this compound Synthesis

The synthesis of sulfonamides, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic solvents, energy efficiency, and waste reduction. researchgate.net Traditional methods often rely on toxic solvents like dichloromethane (DCM) and reactive reagents such as sulfonyl chlorides, which pose environmental and safety challenges. researchgate.net Modern sustainable strategies focus on alternative reaction media, such as water, and energy sources like microwave irradiation or mechanical energy to create more environmentally benign processes. rsc.orgthieme-connect.com These approaches not only minimize the environmental footprint but also frequently lead to simpler purification procedures, higher yields, and shorter reaction times. rsc.orgresearchgate.net Key developments include microwave-assisted protocols, reactions conducted in aqueous media, and solvent-free conditions, which represent significant advancements in the sustainable production of this compound and related analogs.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods for the synthesis of sulfonamides. organic-chemistry.org The use of microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve product yields. scribd.comresearchgate.net

A notable microwave-assisted method applicable to the synthesis of this compound involves a two-step process starting directly from the corresponding sulfonic acid (butane-1-sulfonic acid). organic-chemistry.org In the first step, the sulfonic acid is activated using 2,4,6-trichloro- researchgate.netrsc.orgrsc.org-triazine (TCT) in the presence of triethylamine. This reaction is typically carried out in acetone under microwave irradiation at 80 °C for approximately 20 minutes. organic-chemistry.orgresearchgate.net The resulting intermediate is then treated in a second microwave-assisted step with the appropriate amine, such as methylamine, and a base like sodium hydroxide at 50 °C for just 10 minutes. organic-chemistry.org This process avoids the need to isolate unstable sulfonyl chloride intermediates and simplifies the purification process, providing high-purity sulfonamides in excellent yields. organic-chemistry.orgscribd.com

The efficiency of microwave irradiation is evident when compared to conventional heating methods, which often require longer reaction times and result in lower yields. organic-chemistry.org This methodology has proven to be versatile, accommodating a wide range of aliphatic and aromatic sulfonic acids and various primary and secondary amines. organic-chemistry.orgscribd.com Further research has demonstrated the successful synthesis of complex bioactive sulfonamide derivatives, such as those containing a pyrazoline core, using microwave irradiation, highlighting the broad applicability of this green technique. nih.govresearchgate.net

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | Butane-1-sulfonic acid, TCT, Triethylamine; then Methylamine, NaOH | 1. 80 °C, MW | 20 min | High | organic-chemistry.orgresearchgate.net |

| 2. 50 °C, MW | 10 min | ||||

| Conventional Heating | (Generic Sulfonamide Synthesis) | Thermal Heating | Several Hours | Lower | organic-chemistry.orgscribd.com |

| Microwave-Assisted | Chalcone derivative, p-hydrazinobenzenesulfonamide hydrochloride | 200 °C, 300W, MW | 7 min | High | nih.govresearchgate.net |

Reactions in Aqueous Media

The use of water as a solvent is a cornerstone of green chemistry, offering an inexpensive, non-toxic, and non-flammable medium for chemical transformations. researchgate.net Significant progress has been made in developing synthetic routes for sulfonamides that proceed efficiently in water. researchgate.netrsc.org One such method involves the reaction of sodium sulfinates with amines in water, mediated by iodine, at room temperature. rsc.org This approach is convenient, environmentally friendly, and simplifies product isolation, as many sulfonamide products exhibit poor water solubility and can be collected by simple filtration. researchgate.netrsc.org

Another sustainable strategy involves the N-alkylation of sulfonamides with alcohols in water. rsc.org This has been achieved using a water-soluble iridium complex as a metal-ligand bifunctional catalyst. rsc.orgrsc.org The reaction, which can be enhanced by microwave irradiation, allows for the formation of N-alkylated sulfonamides like this compound from a primary sulfonamide and an alcohol, with water being the only byproduct. rsc.orgacs.org Furthermore, a general and mild method for synthesizing sulfonamides involves the in-situ conversion of thiols to sulfonyl chlorides using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), followed by reaction with an amine in water or other sustainable solvents like ethanol. rsc.orgresearchgate.net

| Method | Reactants | Catalyst/Mediator | Solvent | Conditions | Outcome | Reference |

| Sulfonamide Synthesis | Sodium Sulfinates, Amines | I₂ | Water | Room Temp | Good yields, easy purification | rsc.org |

| N-Alkylation | Sulfonamide, Alcohol | Iridium Complex | Water | Microwave | 74–91% yields | rsc.orgrsc.org |

| Oxidative Chlorination | Thiol, Amine | NaDCC·2H₂O | Water/Ethanol | Mild | Good to excellent yields | rsc.orgresearchgate.net |

| Dynamic pH Control | Arylsulfonyl chloride, Amine | None | Water | Room Temp | Excellent yields and purity | rsc.org |

Solvent-Free Conditions

Eliminating organic solvents entirely represents a significant step towards truly green synthesis. ics-ir.org Solvent-free reactions often lead to reduced waste, easier workups, and lower energy consumption. researchgate.net Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to initiate reactions, is a prominent solvent-free technique. rsc.org A three-component palladium-catalyzed aminosulfonylation has been developed under mechanochemical conditions, reacting an aryl bromide, potassium metabisulfite (K₂S₂O₅), and an amine to produce a wide range of sulfonamides. rsc.orgrsc.org This method demonstrates tolerance for a vast range of functional groups and can be scaled up to gram quantities. thieme-connect.comrsc.org

Other solvent-free approaches include the direct condensation of sulfonamides with various reagents. For instance, N-sulfonylformamidines can be synthesized by the direct, catalyst-free reaction of a sulfonamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at room temperature. researchgate.netresearchgate.net Similarly, the aza-Michael addition of sulfonamides to α,β-unsaturated esters can be performed efficiently under solvent-free conditions using a catalytic amount of sodium hydroxide and a phase-transfer catalyst, often accelerated by microwave irradiation. ics-ir.org These methods provide rapid and efficient access to sulfonamide derivatives without the need for hazardous solvents. researchgate.netjocpr.com

| Method | Reactants | Catalyst/Conditions | Outcome | Reference |

| Mechanochemistry | Aryl bromide, K₂S₂O₅, Amine | Pd-catalyst, Ball milling | Wide range of sulfonamides | rsc.orgrsc.org |

| Direct Condensation | Sulfonamide, DMF-DMA | Neat, Room Temperature | Fast, efficient, good yields | researchgate.netresearchgate.net |

| Aza-Michael Addition | Sulfonamide, α,β-unsaturated ester | NaOH, TBAB, Solvent-free, MW | Good to excellent yields | ics-ir.org |

| Condensation | Sulfonamide, Aromatic aldehyde | TBAB, 100°C, Solvent-free | Good yields | jocpr.com |

Mechanistic Investigations of N Methylbutane 1 Sulfonamide Reactivity

Reaction Pathways and Transformation Mechanisms of N-Methylbutane-1-sulfonamide Derivatives

The transformation of this compound and its derivatives is governed by the inherent properties of the sulfonamide linkage. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent nitrogen atom, dictating its behavior in various chemical reactions.

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity: The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, allowing it to function as a nucleophile. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the electron density on the nitrogen, rendering it a weak nucleophile compared to amines. nih.gov Despite this reduced nucleophilicity, N-alkylsulfonamides can undergo reactions such as N-alkylation with alkyl halides or condensation with aldehydes to form N-sulfonyl imines. nih.govacs.org In these reactions, the nitrogen atom attacks an electrophilic carbon center. youtube.com For instance, the condensation of a sulfonamide with an aldehyde to form an N-sulfonyl aldimine is a common transformation, though it can require harsh conditions like high temperatures or the presence of a Lewis acid to activate the carbonyl group due to the sulfonamide's low nucleophilicity. nih.gov

Electrophilic Reactivity: The sulfur atom in the sulfonamide group is electron-deficient due to the presence of two electronegative oxygen atoms and the nitrogen atom, making it a prime target for nucleophilic attack. youtube.com This electrophilic character is central to many reactions involving sulfonamides. For example, the formation of a sulfonamide from a sulfonyl chloride and an amine is a classic illustration of nucleophilic attack at the electrophilic sulfur center. nih.gov Similarly, cleavage of the sulfur-nitrogen bond often proceeds via nucleophilic attack on the sulfur atom. youtube.com N-sulfonyl imines, derived from sulfonamides, are also recognized as versatile electrophiles in various organic transformations, including nucleophilic additions and cycloadditions. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamic Control

The rate and outcome of reactions involving this compound can be significantly altered by the presence of different substituents on either the alkyl chain or the nitrogen atom. These substituents can exert electronic and steric effects that influence the transition state energies, thereby affecting reaction kinetics.

Influence on Reaction Kinetics: Electron-withdrawing groups attached to the sulfonyl moiety or the N-alkyl group can decrease the nucleophilicity of the sulfonamide nitrogen, slowing down reactions where the nitrogen acts as a nucleophile. For example, studies on the N-alkylation of various benzenesulfonamides have shown that electron-withdrawing groups like nitro or cyano on the aromatic ring can completely inhibit the reaction under certain conditions, whereas electron-donating groups are well-tolerated. acs.org Conversely, electron-withdrawing groups enhance the electrophilicity of the sulfur atom, potentially accelerating reactions involving nucleophilic attack at this center.

Kinetic vs. Thermodynamic Control: The principle of kinetic versus thermodynamic control dictates that the product distribution of a reaction can depend on the reaction conditions. wikipedia.orgjackwestin.comlibretexts.orgthecatalyst.org A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest (i.e., via the lowest activation energy pathway). jackwestin.comlibretexts.orgthecatalyst.org A thermodynamically controlled reaction, usually favored at higher temperatures where product equilibration is possible, yields the most stable product. jackwestin.comlibretexts.orgthecatalyst.org In the context of sulfonamide chemistry, such as the sulfonation of naphthalene, the initial product formed at lower temperatures is the kinetic product, while heating allows for rearrangement to the more stable thermodynamic product. thecatalyst.orgstackexchange.com While specific studies on this compound are limited, it is plausible that reactions with multiple potential products could be steered toward either the kinetic or thermodynamic product by careful selection of temperature and reaction time. wikipedia.org

Cleavage and Decomposition Mechanisms of the Sulfonamide Linkage

The sulfur-nitrogen (S-N) bond in this compound is relatively robust but can be cleaved under specific conditions, including hydrolysis, or through radical and photochemical pathways.

Hydrolytic Stability and Hydrolysis Mechanisms

Sulfonamides are generally considered to be hydrolytically stable, particularly acyclic N-alkylsulfonamides. nih.govnih.gov However, under acidic or basic conditions, the S-N bond can undergo cleavage.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of sulfonamides can proceed through different mechanisms. A common pathway involves the pre-equilibrium protonation of the nitrogen atom, followed by a rate-determining attack of a water molecule on the electrophilic sulfur atom (A2 mechanism). researchgate.netresearchgate.net Another proposed mechanism for related compounds involves protonation followed by the expulsion of a neutral amine or amide, leading to the formation of a sulfonyliminium or sulfonylium ion intermediate (A1 or SN1-type mechanism), which is then attacked by water. nih.govrsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis mechanism is dependent on the substitution pattern. For sulfonamides with an N-H bond, the mechanism can involve the initial deprotonation of the nitrogen to form an anion. Subsequent cleavage of the S-N bond can occur, sometimes following an elimination-addition pathway. For N,N-disubstituted sulfonamides, hydrolysis often proceeds via a direct nucleophilic attack of a hydroxide ion on the sulfur atom. rsc.org In some specific structures, an E1cb (Elimination Unimolecular conjugate Base) mechanism has been observed, where deprotonation is followed by the expulsion of the leaving group. rsc.org

Radical and Photochemical Reactions Involving the this compound Core

Beyond hydrolytic cleavage, the sulfonamide linkage can be broken through radical and photochemical processes, leading to unique reaction products.

Radical Reactions: The N-S bond in sulfonamides can be cleaved under radical conditions. One notable mechanism involves the formation of an α-sulfonamidoyl radical (a radical on the carbon adjacent to the sulfonamide nitrogen). This intermediate can undergo a β-elimination (or fragmentation) to eject a sulfonyl radical (RSO₂•), resulting in the formation of an imine. nih.govacs.org This type of reaction demonstrates that the stable sulfonamide bond can be cleaved under mild, reductive conditions to form carbon-nitrogen double bonds. acs.org Additionally, nitrogen-centered radicals (amidyl radicals) can be generated from N-halosulfonamides and participate in addition reactions to unsaturated compounds. nih.gov

Photochemical Reactions: N-alkylsulfonamides, particularly their N-nitroso derivatives, are susceptible to decomposition upon exposure to UV light. capes.gov.brresearchgate.net The photolysis of N-alkyl-N-nitrososulfonamides typically proceeds via the homolytic cleavage of the nitrogen-nitrogen bond. researchgate.net This initial step can lead to subsequent reactions, including the cleavage of the N-alkyl bond, ultimately yielding the parent sulfonamide and a carbonyl compound derived from the alkyl group. capes.gov.br Direct photolysis of some sulfonamide-containing drugs has also been shown to cause cleavage of the S-N bond, among other transformations. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Methylbutane-1-sulfonamide and its Analogs

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing unambiguous evidence for its atomic framework through the chemical shifts, coupling constants, and correlations of its hydrogen (¹H) and carbon (¹³C) nuclei.

Given the structure CH₃CH₂CH₂CH₂SO₂NHCH₃, the expected NMR signals can be predicted based on established chemical shift ranges for aliphatic and sulfonamide moieties. oregonstate.educompoundchem.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J) | ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| CH₃- (N-methyl) | ~2.6-2.8 (s) | ~29-31 | Deshielded by the adjacent nitrogen of the sulfonamide group. |

| -NH- | ~4.5-5.5 (broad s) | N/A | Proton attached to nitrogen, chemical shift can be variable and concentration-dependent. |

| -SO₂-CH₂- | ~2.9-3.1 (t) | ~52-55 | Alpha to the strongly electron-withdrawing sulfonyl group, resulting in significant deshielding. |

| -CH₂-CH₂-SO₂- | ~1.7-1.9 (sextet) | ~25-27 | Beta to the sulfonyl group, less deshielded than the alpha position. |

| CH₃-CH₂- | ~1.3-1.5 (sextet) | ~21-23 | Gamma to the sulfonyl group, showing typical aliphatic chemical shifts. |

| CH₃- | ~0.9-1.0 (t) | ~13-14 | Terminal methyl group of the butyl chain, least affected by the sulfonamide moiety. |

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules. sdsu.eduyoutube.com For this compound, a combination of COSY, HSQC, and HMBC experiments would confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For the butyl chain, a clear correlation pathway would be observed from the terminal methyl protons (~0.9 ppm) to the adjacent methylene (B1212753) protons (~1.4 ppm), which in turn would correlate to the next methylene group (~1.8 ppm), and finally to the methylene protons alpha to the sulfonyl group (~3.0 ppm). The N-methyl protons would appear as an isolated singlet with no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link each proton signal of the butyl and methyl groups to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton triplet at ~3.0 ppm would show a cross-peak to the carbon signal at ~53 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different parts of the molecule. nih.govnih.gov Key HMBC correlations would include:

The N-methyl protons (~2.7 ppm) showing a correlation to the carbon alpha to the sulfonyl group (~53 ppm), confirming the S-N-C connectivity.

The protons on the alpha-methylene group (~3.0 ppm) showing correlations to the beta (~26 ppm) and gamma (~22 ppm) carbons of the butyl chain.

The sulfonamide S-N bond is known to possess a degree of double-bond character, which can lead to restricted rotation and the existence of distinct conformers. chemrxiv.org This phenomenon is particularly pronounced in N,N-disubstituted sulfonamides, where high rotational barriers have been observed. researchgate.net

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can be employed to investigate this conformational mobility. researchgate.netresearchgate.net At low temperatures, where the rotation around the S-N bond is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. nih.gov

For this compound, DNMR experiments could provide the free energy barrier (ΔG‡) for rotation around the S-N bond. While the barrier is expected to be lower than in N,N-disubstituted analogs, such studies would offer valuable insight into the molecule's conformational dynamics in solution. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing key information about its functional groups and intermolecular interactions.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the sulfonamide group and the C-H bonds of the alkyl chains. znaturforsch.com

Sulfonamide Group: The most prominent features are the strong stretching vibrations of the sulfonyl (SO₂) group. The asymmetric stretch (νas(SO₂)) typically appears in the 1344–1317 cm⁻¹ region, while the symmetric stretch (νs(SO₂)) is found between 1187–1147 cm⁻¹. znaturforsch.com The S-N stretching vibration is generally weaker and observed in the 924–906 cm⁻¹ range. znaturforsch.com The N-H stretching vibration of a secondary sulfonamide gives rise to a band typically found in the 3349–3144 cm⁻¹ region. rsc.org

Aliphatic Chain: The butyl and methyl groups exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and various C-H bending (scissoring, wagging, twisting) vibrations in the 1470-1370 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3140 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| S=O Asymmetric Stretch | 1345 - 1315 | Strong |

| S=O Symmetric Stretch | 1190 - 1145 | Strong |

| C-H Bend | 1470 - 1370 | Medium |

| S-N Stretch | 925 - 905 | Medium-Weak |

In the condensed phase (solid or liquid), the N-H group of this compound can act as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors, leading to intermolecular N-H···O=S hydrogen bonds. nih.gov This interaction causes a shift of the N-H stretching band to lower frequencies (a redshift) and a broadening of the band compared to the gas phase. nih.govresearchgate.net The magnitude of this shift provides an indication of the strength of the hydrogen bonding network.

While distinct conformational isomers of sulfonamides are often studied by rotational spectroscopy in the gas phase, distinguishing them in condensed-phase IR or Raman spectra can be challenging. mdpi.comnih.govkcl.ac.uk However, subtle shifts or the appearance of new, low-intensity bands in the fingerprint region (below 1500 cm⁻¹) upon changes in temperature or solvent could potentially indicate the presence of different conformers. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns upon ionization. nih.gov For this compound (C₅H₁₃NO₂S), the exact molecular weight is 151.0667 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 151 or 152, respectively. The subsequent fragmentation would likely proceed through several key pathways common to aliphatic sulfonamides. nih.govresearchgate.net

Loss of the Butyl Chain: Cleavage of the C-S bond is a common pathway, resulting in the loss of a butyl radical (•C₄H₉, 57 Da) to yield a fragment at m/z 94, corresponding to [CH₃NHSO₂]⁺.

Alpha-Cleavage of the Alkyl Chain: Fragmentation can occur along the butyl chain, with the loss of alkyl radicals. For instance, the loss of a propyl radical (•C₃H₇, 43 Da) would lead to a fragment at m/z 108.

Cleavage of the S-N Bond: Fission of the bond between the sulfur and nitrogen atoms can occur, potentially leading to fragments such as [C₄H₉SO₂]⁺ at m/z 121.

Loss of SO₂: A characteristic fragmentation for many sulfonamides involves the rearrangement and elimination of sulfur dioxide (SO₂, 64 Da). nih.gov This would result in a fragment ion at m/z 87 for the [M-SO₂]⁺ ion.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 151 | [CH₃(CH₂)₃SO₂NHCH₃]⁺ | Molecular Ion (M⁺) |

| 121 | [CH₃(CH₂)₃SO₂]⁺ | •NHCH₃ |

| 94 | [CH₃NHSO₂]⁺ | •C₄H₉ |

| 87 | [C₅H₁₃N]⁺ | SO₂ |

| 57 | [C₄H₉]⁺ | •SO₂NHCH₃ |

X-ray Crystallography for Solid-State Structure Determination

Although a published crystal structure for this compound was not identified, the solid-state structure can be reliably predicted based on extensive crystallographic studies of analogous sulfonamides. nih.govresearchgate.netfigshare.com These studies reveal consistent patterns in molecular arrangement and conformation.

The crystal packing of sulfonamides is predominantly governed by strong, directional hydrogen bonds formed by the sulfonamide group. nih.govnih.gov For this compound, the key interaction would be the hydrogen bond between the amide proton (N-H) of one molecule and a sulfonyl oxygen (S=O) of a neighboring molecule.

This N-H···O=S interaction is a robust and recurring motif that typically leads to the formation of specific supramolecular structures:

Centrosymmetric Dimers: Two molecules can form a cyclic dimer, often described by the graph set notation R²₂(8), where the hydrogen bonds create a ring containing eight atoms.

Infinite Chains: Molecules can link head-to-tail to form one-dimensional chains, described by the C(4) graph set.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Motif | Strength |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | Dimer (R²₂(8)), Chain (C(4)) | Strong |

| Weak Hydrogen Bond | C-H (alkyl) | O=S | Various | Weak |

| Van der Waals | Alkyl chains | Alkyl chains | Close packing | Weak |

The conformation of a molecule in the solid state represents a low-energy state that balances intramolecular forces (steric hindrance, electronic effects) and intermolecular packing forces. researchgate.net For this compound, the key conformational degrees of freedom are the rotations around the S-N and S-C bonds.

Studies on various sulfonamides have shown that the geometry around the sulfur atom is a distorted tetrahedron. researchgate.netacs.org The conformation of the N-methyl group relative to the butanesulfonyl group is a critical feature. The torsion angle C(α)-S-N-C(Me) defines the spatial relationship between the alkyl substituents. The conformation observed in a crystal is often one that facilitates the formation of the strong intermolecular hydrogen bonds mentioned previously. researchgate.net

Furthermore, the butyl chain itself possesses conformational flexibility, with rotation around its C-C single bonds leading to various gauche and anti conformers. The specific conformation adopted in the crystal lattice will be the one that optimizes packing efficiency and maximizes intermolecular attractive forces.

Table 4: Key Rotatable Bonds and Conformational Parameters

| Bond | Torsion Angle | Description | Expected Conformation |

|---|---|---|---|

| S - N | C(butane)-S-N-C(methyl) | Defines the relative orientation of the two alkyl groups | Typically staggered to minimize steric hindrance |

| C - S | C(1)-C(2)-S-N | Defines the orientation of the sulfonamide group relative to the butyl chain | Staggered conformation is preferred |

| C - C | C(1)-C(2)-C(3)-C(4) | Defines the conformation of the butyl chain | Typically an extended, all-anti conformation for efficient packing |

Computational and Theoretical Studies of N Methylbutane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometry, electron distribution, and various spectroscopic and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. nih.gov By optimizing the geometry of N-Methylbutane-1-sulfonamide, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed in the gas phase to represent the molecule in an isolated state.

| Parameter | Typical Calculated Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the most negative regions are expected around the oxygen atoms of the sulfonyl group, making them sites for interaction with electrophiles. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. pmf.unsa.bamdpi.com These orbital energies and their distributions reveal the primary sites involved in electron transfer during chemical reactions. researchgate.net

The following table provides illustrative energy values for a representative sulfonamide, calculated using DFT methods.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 7.0 eV |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformations with different energies. Understanding these conformational preferences is key to comprehending its biological activity and physical properties.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify stable conformers, which correspond to energy minima on the potential energy surface. nih.govlibretexts.org For this compound, key rotations occur around the S-C, S-N, and C-C bonds. Computational methods can map the potential energy surface by calculating the energy as a function of specific dihedral angles.

The results of this analysis identify local energy minima (stable conformers) and the global minimum, which is the most stable conformation of the molecule under a given set of conditions. nih.gov The energy barriers between these conformers determine the flexibility of the molecule and the rate at which it can interconvert between different shapes. For similar simple sulfonamides, studies have identified multiple stable rotational isomers. nih.gov

The presence of a solvent can significantly influence the conformational preferences of a molecule. nih.gov Molecular Dynamics (MD) simulations are a powerful technique used to study these effects by simulating the motion of the solute and solvent molecules over time. nih.gov By placing this compound in a simulated box of solvent molecules (e.g., water), MD can reveal how interactions like hydrogen bonding affect its structure and dynamics. researchgate.net

These simulations can show whether the solvent stabilizes or destabilizes certain conformers. For instance, a polar solvent like water might favor conformations where the polar sulfonyl group is exposed, while nonpolar solvents might favor more compact structures. The analysis of the simulation trajectory provides insights into the average structure, fluctuations, and the dynamic equilibrium between different conformations in solution. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the reaction of this compound, researchers can understand its reactivity, predict products, and calculate reaction rates.

Modeling a reaction mechanism involves identifying the reactants, products, and any intermediates and transition states that occur along the reaction coordinate. nih.gov DFT calculations are commonly employed to map the potential energy surface of a reaction, locating the structures of transition states—the high-energy species that represent the barrier to the reaction. researchgate.net

The characterization of a transition state involves confirming its structure and energy. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. researchgate.netnih.gov The calculated energy of the transition state relative to the reactants gives the activation energy, which is a primary determinant of the reaction rate. This type of modeling can be applied to various reactions involving sulfonamides, such as hydrolysis, oxidation, or substitution reactions. yildiz.edu.trresearchgate.net

Calculation of Activation Barriers and Reaction Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers.

A key reaction of interest for sulfonamides is hydrolysis, which is a primary degradation pathway in aqueous environments. Theoretical studies on the hydrolysis of sulfonamides, such as sulfachloropyridazine, have been performed using DFT at the B3LYP/6-31+G(d,p) level of theory. global-sci.com These studies reveal that the hydrolysis can proceed through different pathways, primarily involving nucleophilic attack by a water molecule on the sulfonyl group. global-sci.com The activation energy for such a reaction is a critical parameter that determines its rate. For instance, in the hydrolysis of metsulfuron-methyl, a related sulfonylurea compound, the calculated free energy barrier for direct hydrolysis is in the range of 52–58 kcal mol−1. worldscientific.com The presence of additional water molecules can act as catalysts, significantly lowering the activation barrier by about 11 kcal mol−1. worldscientific.com

For a hypothetical reaction involving this compound, the general approach would be:

Geometry Optimization: The structures of the reactant (this compound), the nucleophile (e.g., a water molecule), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Activation Energy Calculation: The activation energy is then calculated as the difference in energy between the transition state and the reactants.

Below is a hypothetical data table illustrating the kind of results obtained from such calculations for a generic N-alkylalkanesulfonamide hydrolysis.

| Reaction Step | Method/Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack on Sulfur | DFT/B3LYP/6-31+G(d,p) | 25.8 |

| Proton transfer to Nitrogen | DFT/B3LYP/6-31+G(d,p) | 12.3 |

| S-N bond cleavage | DFT/B3LYP/6-31+G(d,p) | 18.5 |

Note: The data in this table is illustrative and based on typical values found in computational studies of sulfonamide hydrolysis.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are invaluable for predicting the reactivity of different sites within the this compound molecule and the selectivity of its reactions. Molecular electrostatic potential (MEP) maps, frontier molecular orbital (FMO) analysis, and calculated atomic charges can all provide insights into where chemical reactions are most likely to occur.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group would exhibit a strong negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The sulfur atom, being electron-deficient, would show a positive potential, marking it as the primary site for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons, so regions of the molecule with a high HOMO density are nucleophilic. The LUMO represents the ability to accept electrons, and regions with high LUMO density are electrophilic. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Computational Docking: In the context of biological activity, computational docking studies can predict the binding affinity and orientation of this compound to a biological target, such as an enzyme. This is crucial for understanding its potential as a drug candidate and predicting its selectivity. nih.gov

The following table provides hypothetical reactivity indices for this compound, which would be calculated using DFT.

| Parameter | Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability |

| Fukui Function (f-) on N | 0.15 | Indicates susceptibility to electrophilic attack |

| Fukui Function (f+) on S | 0.28 | Indicates susceptibility to nucleophilic attack |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to sulfonamides.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for the identification and characterization of this compound.

Computation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of both ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions can be further improved by considering solvent effects and conformational averaging. nih.gov

The general workflow for predicting NMR spectra involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization and Shielding Calculation: Optimizing the geometry of each conformer and calculating the isotropic shielding constants for each nucleus.

Boltzmann Averaging: Calculating the Boltzmann-weighted average of the shielding constants based on the relative energies of the conformers.

Chemical Shift Calculation: Converting the averaged shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(2d,p) level of theory with a polarizable continuum model (PCM) for a chloroform solvent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (N-methyl) | 2.65 | 29.5 |

| NH | 4.80 | - |

| CH₂ (alpha to S) | 2.95 | 52.8 |

| CH₂ (beta to S) | 1.70 | 25.4 |

| CH₂ (gamma to S) | 1.40 | 22.1 |

| CH₃ (terminal) | 0.92 | 13.7 |

Note: This data is hypothetical and for illustrative purposes. Actual calculated values may vary depending on the level of theory and computational details.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information. These calculations are more computationally demanding but can be crucial for distinguishing between isomers.

Calculation of Vibrational Frequencies for IR and Raman Spectra Interpretation

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. researchgate.netnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

Key vibrational modes for this compound would include:

N-H stretch: Typically observed in the region of 3300-3400 cm⁻¹.

C-H stretches: Found in the 2800-3000 cm⁻¹ range.

Asymmetric and symmetric SO₂ stretches: These are characteristic strong bands for sulfonamides, usually appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net

S-N stretch: Generally observed in the 950-900 cm⁻¹ region.

The following table presents a selection of calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N-H stretch | 3350 | Medium |

| CH₃ asymmetric stretch | 2965 | Strong |

| CH₂ asymmetric stretch | 2930 | Strong |

| CH₃ symmetric stretch | 2875 | Medium |

| SO₂ asymmetric stretch | 1325 | Very Strong |

| SO₂ symmetric stretch | 1150 | Very Strong |

| S-N stretch | 930 | Medium |

Note: This data is illustrative and based on typical calculated values for similar sulfonamides.

Applications of N Methylbutane 1 Sulfonamide and Its Derivatives in Chemical Research and Advanced Materials

Role as Key Synthetic Building Blocks in Organic Synthesis

The unique electronic and steric properties of the N-methylbutanesulfonyl group make N-Methylbutane-1-sulfonamide a valuable building block in the synthesis of more elaborate chemical structures. The sulfonamide moiety is relatively unreactive, providing stability, yet it can be activated or used to influence the reactivity of adjacent functional groups. wikipedia.org

N-alkylsulfonamides serve as crucial precursors for synthesizing a wide range of organic compounds. The synthesis of sulfonamides is often achieved through well-established methods, such as the reaction of a sulfonyl chloride with an amine, which allows for the modular construction of diverse molecular frameworks. wikipedia.orgresearchgate.net These methods provide a reliable pathway to incorporate the N-methylbutanesulfonyl group into a molecule, which can then undergo further transformations.

The sulfonamide nitrogen can be deprotonated to form an anion, which can then act as a nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its role as a building block. For instance, N-alkylsulfonamides can be N-alkylated or N-arylated, expanding the molecular complexity. organic-chemistry.org Furthermore, the development of novel synthetic methods, such as those employing metal-free oxidative coupling or one-pot procedures from readily available starting materials like thiols and amines, continues to broaden the accessibility and utility of sulfonamides in constructing complex molecules. thieme-connect.comrsc.org

| Synthetic Strategy | Precursor Type | Resulting Structure | Key Advantage |

| N-Alkylation/Arylation | N-Alkylsulfonamide | Substituted Sulfonamides | Direct functionalization of the sulfonamide nitrogen. organic-chemistry.org |

| Oxidative S-N Coupling | Thiols and Amines | Primary or Substituted Sulfonamides | Bypasses the need for sulfonyl chlorides. thieme-connect.comrsc.org |

| One-Pot Reductive Chlorination | Protected Sulfonamides | Sulfonimidamide-based Amino Acids | Access to complex and chiral building blocks. researchgate.net |

| Reaction with N-Tosylhydrazones | N-Tosylhydrazone and SO2 | Alkyl Sulfonamides | Novel route to sulfonamides from hydrazones. nih.gov |

This table illustrates various synthetic strategies where N-alkylsulfonamides or related structures are used as building blocks for more complex molecules.

The sulfonamide group can function as a directing group in transition metal-catalyzed reactions, particularly in C-H activation and functionalization. While specific examples detailing this compound are not prominent, the principle is well-established for the broader class of aryl and alkyl sulfonamides. The lone pair of electrons on the oxygen atoms of the sulfonyl group can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization.

This directing ability is crucial for achieving regioselectivity and stereocontrol. In enantioselective synthesis, chiral sulfonamide-based ligands and catalysts are used to control the three-dimensional arrangement of atoms in the product. wikipedia.org For example, chiral cyclic sulfinates have been synthesized with high stereoselection using N-sulfinyl-p-toluenesulfonamide, demonstrating the potential of sulfonyl-containing moieties to control stereochemical outcomes. rsc.org The development of sulfonamide-based catalysts is an active area of research, aiming to create efficient and highly selective transformations for the synthesis of complex chiral molecules. rsc.org

Development of Advanced Materials Science Applications

The inherent stability and functionality of the sulfonamide group are leveraged in the design of advanced materials with tailored properties. Derivatives of this compound, particularly fluorinated analogues, are finding applications in high-performance polymers and surface treatments.

Fluorinated polymers are known for their exceptional chemical inertness, thermal stability, and unique surface properties. nih.gov The incorporation of sulfonamide groups, especially fluorinated versions like 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide, into polymer structures can impart desirable characteristics. nih.govmdpi.com These fluorinated sulfonamide moieties can enhance properties such as thermal stability and solubility in specific solvents, which is often a challenge for highly fluorinated materials. nih.gov

Polymers containing sulfonamide linkages (polysulfonamides) are noted for their good thermal and acid stability compared to analogous polyamides. researchgate.net This makes them suitable for applications requiring robust materials. By synthesizing polymers from monomers containing the N-alkylsulfonamide group, materials scientists can create high-performance plastics and membranes with enhanced durability and specific functionalities. researchgate.netmdpi.com

| Polymer Type | Incorporated Sulfonamide | Key Properties | Potential Application |

| Fluorinated Polymers | Fluorinated N-Alkylsulfonamides | High thermal and chemical stability, specific solubility. nih.govmdpi.com | Separation membranes, protective coatings. |

| Polysulfonamides | Aromatic/Aliphatic Sulfonamides | Good thermal stability, acid resistance. researchgate.net | High-performance engineering plastics. |

| Sulfonated Polyimides | Sulfonated Diamines | High thermal stability, proton conductivity. researchgate.net | Proton exchange membranes for fuel cells. |

This table summarizes the incorporation of sulfonamide groups into various polymers to create high-performance materials.

Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. biolinscientific.com This dual nature allows them to reduce surface tension at the interface between liquids, or between a liquid and a solid. monsachemical.com this compound itself has modest amphiphilic character, with the polar sulfonamide group acting as the hydrophilic head and the butyl chain as the hydrophobic tail.

The surfactant properties are dramatically enhanced in its fluorinated derivatives. For example, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide is used as a surfactant. nih.gov The highly fluorinated butyl chain is not only hydrophobic but also lipophobic (oil-fearing), giving it unique properties for creating highly repellent surfaces.

The chemical principle behind its function as a surface treatment agent lies in this amphiphilic structure. When applied to a surface from a solution, the molecules orient themselves to minimize energy. The polar sulfonamide head can interact with the surface (if it is polar) or the solvent, while the fluorinated tail orients away from the surface, creating a low-energy, non-stick, and repellent film. firp-ula.org This is why such compounds are used in formulations for inks, paints, and cleaning agents for semiconductor manufacturing. nih.govbiolinscientific.com

Chemical Aspects of Environmental Remediation Technologies

The environmental fate of sulfonamides, a class of synthetic antimicrobial agents, is a subject of increasing concern. While specific research on this compound in environmental remediation is not extensively documented, the broader body of knowledge on sulfonamide antibiotics provides a foundational understanding of the chemical principles governing their degradation and removal from environmental matrices. This section will explore the mechanistic pathways of sulfonamide degradation and the advanced technologies being developed for their adsorption and transformation, drawing upon general findings for the sulfonamide class to infer the potential behavior of this compound.

Mechanistic Studies of Sulfonamide Degradation in Environmental Matrices

The degradation of sulfonamides in the environment is a complex process influenced by a variety of biotic and abiotic factors. The primary mechanisms include microbial degradation, hydrolysis, and photolysis. These processes often lead to the transformation of the parent sulfonamide molecule into various degradation products.

Microbial degradation is a significant pathway for the natural attenuation of sulfonamides in soil and aquatic environments. nih.govnih.gov Microorganisms can utilize sulfonamides as a source of carbon, nitrogen, or sulfur, breaking down the complex molecule into simpler, less harmful compounds. core.ac.uk The biodegradation of sulfonamides can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic pathways involved. researchgate.net Studies have shown that the rate of microbial degradation can be influenced by factors such as the concentration of the sulfonamide, the presence of other organic matter, and the specific microbial populations present in the environment. nih.govcore.ac.uk For instance, in some cases, sulfonamides are only utilized as a substrate after more readily available carbon and nitrogen sources have been depleted. core.ac.uk The initial steps in the microbial degradation of sulfonamides often involve the cleavage of the sulfonamide bond (S-N bond) or modifications to the amino group. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can also contribute to the degradation of sulfonamides, although its significance varies depending on the specific sulfonamide structure and environmental conditions such as pH. For many sulfonamides, hydrolysis is a relatively slow process under neutral pH conditions.

Photolysis, or the degradation of a compound by light, is another important abiotic degradation pathway for sulfonamides, particularly in surface waters. The rate of photolysis is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the chemical structure of the sulfonamide.

The degradation of sulfonamides, whether through biotic or abiotic pathways, results in the formation of various transformation products. Common transformation pathways include hydroxylation of the aromatic ring, cleavage of the S-N bond, and modifications of the amino group. nih.gov It is important to note that some of these degradation products may retain antimicrobial activity or have their own toxicological profiles. researchgate.net

| Degradation Pathway | Description | Key Influencing Factors |

| Microbial Degradation | Breakdown of the sulfonamide molecule by microorganisms. nih.govnih.gov | Sulfonamide concentration, presence of other organic matter, microbial community composition. nih.govcore.ac.uk |

| Hydrolysis | Chemical breakdown due to reaction with water. | pH, temperature, chemical structure of the sulfonamide. |

| Photolysis | Degradation by light, particularly in surface waters. | Light intensity and wavelength, presence of photosensitizers. |

Advanced Adsorption and Transformation Processes

In addition to natural degradation processes, various engineered technologies are being developed for the efficient removal of sulfonamides from contaminated water and soil. These advanced processes can be broadly categorized into adsorption and transformation technologies.

Adsorption is a widely used technique for the removal of organic pollutants, including sulfonamides, from aqueous solutions. tandfonline.com This process involves the accumulation of the sulfonamide molecules onto the surface of a solid adsorbent material. A variety of materials have been investigated for their potential to adsorb sulfonamides, including activated carbon, biochar, and various modified materials. nih.govresearchgate.net The effectiveness of an adsorbent is determined by its surface area, pore size distribution, and surface chemistry. nih.gov The adsorption process is influenced by factors such as the pH of the solution, the temperature, and the presence of other organic compounds. tandfonline.com For example, the adsorption of sulfonamides on many materials is pH-dependent, as the charge of both the sulfonamide molecule and the adsorbent surface can change with pH. tandfonline.com The interactions between the sulfonamide and the adsorbent can include van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.govresearchgate.net

| Adsorbent Material | Adsorption Mechanism(s) | Key Performance Factors |